1-Chloro-2-iodo-3,5-dimethylbenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClI |
|---|---|
Molecular Weight |
266.50 g/mol |
IUPAC Name |
1-chloro-2-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H8ClI/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |
InChI Key |
WIOGQPVAPKKRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)I)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 2 Iodo 3,5 Dimethylbenzene
Regioselective Halogenation Strategies on Xylene Precursors
The introduction of halogen substituents onto a xylene backbone with precise positional control is a fundamental challenge in the synthesis of 1-Chloro-2-iodo-3,5-dimethylbenzene. The directing effects of the two methyl groups on the aromatic ring primarily favor electrophilic substitution at the ortho and para positions. Therefore, achieving the 1,2,3,5-substitution pattern requires strategies that can override or manipulate these inherent directing effects.
Directed Halogenation Approaches
Directed halogenation methods offer a powerful tool for achieving regioselectivity that is not dictated by the intrinsic electronic properties of the substrate alone. Electrophilic aromatic halogenation using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), is a common and milder alternative to using molecular halogens. beilstein-journals.org These reagents, often activated by acids or other catalysts, can provide improved regioselectivity in the halogenation of aromatic compounds. researchgate.netrsc.org
For the synthesis of this compound, a directed approach might involve the use of a directing group to guide the first halogenation, followed by its removal or transformation before the introduction of the second halogen. While specific examples for this exact molecule are not prevalent in the searched literature, the principle of using directing groups is a well-established strategy in organic synthesis.
Recent advancements have explored mechanochemical methods using automated grinders for the halogenation of phenols and anilines with NXS, which can offer improved control and sustainability. beilstein-journals.org Furthermore, the use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as a solvent has been shown to promote highly regioselective halogenation of arenes with NXS under mild conditions. researchgate.netnih.gov
Sequential Introduction of Halogen Substituents
A more common and practical approach involves the sequential introduction of the chlorine and iodine atoms onto the 3,5-dimethylbenzene (m-xylene) ring. This strategy relies on the directing effects of the substituents already present on the ring to guide the subsequent halogenation steps.
For instance, starting with 3,5-dimethylaniline, one could first introduce a halogen and then perform a Sandmeyer reaction to replace the amino group with the second halogen. Alternatively, direct sequential halogenation of m-xylene (B151644) can be attempted, though controlling the regioselectivity can be challenging. The order of introduction of the halogens is crucial, as the first halogen will influence the position of the second. For example, iodination of 3,5-dimethylphenol (B42653) followed by chlorination could be a potential route.
A multi-step synthesis starting from a more readily functionalized precursor, such as 4-bromo-2-chloroaniline (B1269894), demonstrates the principle of sequential halogen introduction, even though it leads to a different final product. google.com In this documented procedure, iodine monochloride is used to introduce an iodine atom onto an already halogenated aniline (B41778) derivative. google.com
Halogen Exchange Reactions for Controlled Synthesis
Halogen exchange, or the Finkelstein reaction, provides an alternative and often more controlled method for synthesizing specific haloarenes. This approach is particularly useful when direct halogenation methods lack the desired regioselectivity or are incompatible with other functional groups present in the molecule.
Copper-Catalyzed Halogen Exchange
Copper-catalyzed halogen exchange has emerged as a mild and general method for the conversion of aryl bromides and, in some cases, aryl chlorides into aryl iodides. researchgate.netorganic-chemistry.org This reaction typically involves treating the starting aryl halide with an iodide salt, such as sodium iodide (NaI), in the presence of a copper(I) catalyst and a suitable ligand. organic-chemistry.orgmdma.ch Diamine ligands have been found to significantly accelerate this transformation. mdma.ch
The proposed mechanism for this reaction is thought to proceed through an oxidative addition of the aryl halide to the copper(I) catalyst, forming a transient arylcopper(III) complex. This is followed by halide exchange and subsequent reductive elimination to yield the aryl iodide and regenerate the catalyst. frontiersin.org This method is advantageous as it often proceeds under milder conditions than traditional, non-catalyzed halogen exchange reactions and tolerates a variety of functional groups. organic-chemistry.org
Influence of Reaction Conditions on Isomer Formation
The formation of specific isomers during halogenation and halogen exchange reactions is highly dependent on the reaction conditions. Factors such as the choice of catalyst, ligand, solvent, temperature, and the nature of the halogen source can all influence the regiochemical outcome.
In copper-catalyzed halogen exchange reactions, the choice of ligand is critical. For instance, N,N'-dimethyl-1,2-diaminoalkanes have been identified as highly effective ligands for the conversion of aryl bromides to aryl iodides. google.com The solvent also plays a crucial role; for example, dioxane is often used as the solvent for these reactions. organic-chemistry.orgmdma.ch The solubility of the halide salts can also impact the reaction rate and equilibrium. organic-chemistry.org
In direct halogenation reactions, the use of specific solvents like hexafluoroisopropanol can lead to high regioselectivity. researchgate.netnih.gov The steric hindrance of the substituents on the aromatic ring also plays a significant role in directing the incoming electrophile, with substitution often being disfavored at sterically hindered positions. mdma.ch
Multi-Step Synthesis from Readily Available Aromatic Compounds
The synthesis of a complex, polysubstituted aromatic compound like this compound often necessitates a multi-step approach starting from simpler, commercially available precursors. This strategy allows for the controlled, stepwise introduction of functional groups and halogens to build up the target molecule with the correct regiochemistry.
An exemplary, though not identical, multi-step synthesis is the preparation of 1-bromo-3-chloro-5-iodobenzene (B84608) from benzene (B151609), which involves eight steps. google.com A key part of this synthesis involves the iodination of 4-bromo-2-chloroaniline using iodine monochloride. google.com This highlights a common tactic: utilizing an existing amino group to direct halogenation before converting the amino group into another substituent via a diazonium salt.
A plausible multi-step synthesis for this compound could start with 3,5-dimethylaniline. The synthesis could proceed through the following hypothetical steps:
Protection of the amino group.
Directed chlorination at the 2-position.
Iodination at the 6-position.
Deprotection and conversion of the amino group to a hydrogen atom via a Sandmeyer-type reaction.
Alternatively, one could start with 3,5-dimethylphenol, utilizing the directing effect of the hydroxyl group for the initial halogenations before its eventual removal or conversion.
Another potential starting material is 5-iodo-m-xylene, which can be synthesized from 3,5-dimethylaniline. sigmaaldrich.com Subsequent controlled chlorination would be the final step. The challenge in this approach lies in achieving the desired regioselectivity for the chlorination step.
Table of Synthetic Parameters
| Parameter | Directed Halogenation | Copper-Catalyzed Halogen Exchange |
| Halogenating Agent | N-halosuccinimides (NCS, NIS) beilstein-journals.org | Sodium Iodide (NaI) organic-chemistry.orgmdma.ch |
| Catalyst | Acids, Lewis acids, or none researchgate.netrsc.org | Copper(I) Iodide (CuI) organic-chemistry.orgmdma.ch |
| Ligand | Not typically required | Diamine ligands (e.g., N,N'-dimethyl-1,2-diaminoalkanes) mdma.chgoogle.com |
| Solvent | Dichloromethane, Acetonitrile, Hexafluoroisopropanol rsc.orgresearchgate.netnih.gov | Dioxane, n-Pentanol mdma.ch |
| Temperature | Varies, can be room temperature beilstein-journals.org | Typically elevated (e.g., 110-130 °C) mdma.ch |
Strategies for ortho-, meta-, and para-Substitution Control
The controlled synthesis of polysubstituted aromatic compounds like this compound hinges on the deliberate application of the directing effects of substituents on an aromatic ring. In electrophilic aromatic substitution, existing groups on the ring dictate the position of newly introduced substituents. These groups can be categorized as either ortho-, para-directing or meta-directing. masterorganicchemistry.commasterorganicchemistry.com
Activator groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. chemistrysteps.com Conversely, deactivating groups, which withdraw electron density, typically direct incoming groups to the meta position. chemistrysteps.com Halogens are a notable exception, being deactivating yet ortho-, para-directing. masterorganicchemistry.com The relative strength of these directing effects becomes crucial when multiple substituents are present. chemistrysteps.com
A plausible and effective synthetic route to this compound leverages these principles by starting with 3,5-dimethylaniline. This strategy employs a powerful directing group (the amino group) to install one substituent, which is then itself replaced to achieve the final desired substitution pattern that would be difficult to obtain through direct halogenation of 3,5-dimethylxylene.
The key steps are:
Directed Iodination: The synthesis begins with the iodination of 3,5-dimethylaniline. The amino group (-NH₂) is a potent activating group and a strong ortho-, para-director. The methyl groups are also activating and ortho-, para-directing. The positions ortho to the strongly directing amino group (positions 2 and 6) are highly activated. This allows for the selective introduction of an iodine atom at the 2-position to form 2-iodo-3,5-dimethylaniline.
Sandmeyer Reaction: Following iodination, the amino group is transformed into a diazonium salt (–N₂⁺) using sodium nitrite (B80452) and a strong acid. This diazonium group is an excellent leaving group and can be subsequently replaced by a chloro substituent using a copper(I) chloride catalyst. This reaction, known as the Sandmeyer reaction, results in the formation of the target molecule, this compound.
This multi-step approach circumvents the challenges of direct halogenation and provides precise control over the final arrangement of the substituents.
Below is a table summarizing the directing effects of the functional groups involved in this synthetic pathway.
| Functional Group | Classification | Directing Effect |
| -NH₂ (Amino) | Strong Activator | Ortho, Para |
| -CH₃ (Methyl) | Weak Activator | Ortho, Para |
| -I (Iodo) | Weak Deactivator | Ortho, Para |
| -Cl (Chloro) | Weak Deactivator | Ortho, Para |
Challenges in Regiocontrol and Selectivity in Polyhalogenated Systems
Achieving regiocontrol in the synthesis of polyhalogenated aromatic compounds is a significant challenge, particularly when the desired product has a specific and complex substitution pattern like this compound. nih.gov The primary difficulties arise from the competing directing effects of multiple substituents and the similar reactivity of different halogen atoms. nih.gov
Direct halogenation of the parent hydrocarbon, 3,5-dimethylbenzene (m-xylene), would not be a viable method for synthesizing the target compound. The two methyl groups are ortho-, para-directors. Electrophilic attack would preferentially occur at positions 2, 4, or 6. This would lead to a mixture of regioisomers, and introducing two different halogens at specific adjacent positions (1 and 2) would be exceedingly difficult to control. For example, chlorination of m-xylene would primarily yield 2-chloro-1,3-dimethylbenzene (B1203680) and 4-chloro-1,3-dimethylbenzene, not the required precursor for the target molecule.
The challenges in these systems include:
Competing Directing Effects: When multiple directing groups are present on the benzene ring, they can direct incoming substituents to different positions. chemistrysteps.com In the case of a hypothetical direct synthesis on a substituted dimethylbenzene, the methyl groups and any initially introduced halogen would compete in directing the second halogen, likely resulting in a mixture of isomers.
Steric Hindrance: The introduction of substituents can be sterically hindered by existing groups, especially at positions ortho to bulky substituents. youtube.com This can affect the ratio of ortho to para products. In the synthesis of this compound, the final arrangement places four substituents on adjacent or near-adjacent carbons, a pattern that can be challenging to achieve due to steric strain.
Lack of Selectivity in Direct Halogenation: Direct halogenation methods often lack the selectivity needed for complex targets. The introduction of both chlorine and iodine onto a dimethylbenzene core in a controlled, stepwise manner without a powerful directing group like the amino group in the Sandmeyer route is synthetically impractical.
Control of Polyhalogenation: Preventing the addition of more than the desired number of halogen atoms is another challenge. The reaction conditions must be carefully controlled to avoid the formation of di- or tri-halogenated byproducts.
The strategic use of a precursor like 3,5-dimethylaniline, where a potent directing group is later replaced, is a classic solution to overcome these selectivity problems in the synthesis of complex polyhalogenated systems.
The following table illustrates potential isomeric byproducts that could arise from less controlled, hypothetical synthetic routes starting from 3,5-dimethylbenzene.
| Potential Isomeric Byproduct | Comments |
| 4-Chloro-2-iodo-1,3-dimethylbenzene | Results from substitution at the para position relative to one methyl group and ortho to the other. |
| 2-Chloro-4-iodo-1,3-dimethylbenzene | Another possible regioisomer from direct, uncontrolled halogenation. |
| 1,2-Dichloro-3,5-dimethylbenzene | A potential byproduct if chlorination is not selective. |
| 1,2-Diiodo-3,5-dimethylbenzene | A potential byproduct if iodination is not selective. |
Chemical Reactivity and Transformation Pathways
Cross-Coupling Reactions
1-Chloro-2-iodo-3,5-dimethylbenzene is a versatile substrate for cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms allows for selective and sequential reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. researchgate.net For substrates like this compound, the significant difference in the reactivity of the C-I and C-Cl bonds allows for selective functionalization.
The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, can be selectively performed at the more reactive C-I bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating oxidative addition to the palladium(0) catalyst at lower temperatures or with less reactive catalysts.
The Sonogashira coupling is another key palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound would be expected to occur selectively at the C-I bond. This selectivity allows for the introduction of an alkyne substituent at the 2-position, leaving the chloro group intact for subsequent transformations.
Table 1: Overview of Palladium-Catalyzed Reactions
| Reaction | Description | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms a C-C bond between an organohalide and an organoboron compound. | This compound | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or vinyl-substituted arene |
| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org | This compound | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base organic-chemistry.org | Arylalkyne |
Copper-catalyzed cross-coupling reactions provide important methods for the formation of carbon-heteroatom bonds. These reactions are often complementary to palladium-catalyzed methods. For this compound, copper catalysis can be employed to form C-O, C-S, and C-N bonds, again with a preference for reaction at the more labile C-I bond.
The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form C-O and C-N bonds. For instance, reacting this compound with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base would lead to the formation of an ether at the 2-position. Similarly, reaction with an amine would yield an aniline (B41778) derivative.
Modern copper-catalyzed cross-coupling reactions often utilize ligands to improve efficiency and substrate scope. These reactions can proceed under milder conditions than the traditional Ullmann reaction.
Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can exhibit different reactivity patterns. researchgate.net While palladium catalysis generally favors the activation of the C-I bond, nickel catalysts are known to be more effective at activating the stronger C-Cl bond. researchgate.net This differential reactivity can be exploited for sequential cross-coupling strategies. For instance, a palladium-catalyzed reaction could be used to functionalize the iodo-position, followed by a nickel-catalyzed reaction to functionalize the chloro-position.
The primary factor governing the differential reactivity of the chloro and iodo groups in cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)), which is the initial and often rate-limiting step in the catalytic cycle.
This reactivity difference allows for highly selective and sequential functionalization of this compound. A typical strategy would involve a milder, palladium-catalyzed reaction to selectively couple at the iodo position. The resulting product, which still contains the chloro group, can then be subjected to a second, often more forcing, cross-coupling reaction (e.g., using a nickel catalyst or a more reactive palladium catalyst system) to modify the chloro position. This stepwise approach provides a powerful method for the synthesis of complex, polysubstituted aromatic compounds.
Table 2: Bond Dissociation Energies and Relative Reactivity
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| C-I | ~65 | Highest |
| C-Br | ~81 | Intermediate |
| C-Cl | ~96 | Lowest |
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. msu.eduyoutube.com The regioselectivity of EAS reactions on a substituted benzene (B151609) ring is governed by the electronic and steric effects of the existing substituents. youtube.com
In this compound, the directing effects of the chloro, iodo, and two methyl groups determine the position of incoming electrophiles.
Methyl Groups (-CH₃): Methyl groups are activating and ortho, para-directing. This is due to their electron-donating inductive effect and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the reaction, particularly when the electrophile attacks at the ortho or para positions.
Halogen Groups (-Cl, -I): Halogens are deactivating yet ortho, para-directing. They are deactivating because their strong electron-withdrawing inductive effect outweighs their electron-donating resonance effect, making the ring less nucleophilic than benzene. However, the resonance effect, which involves the donation of a lone pair of electrons from the halogen to the ring, preferentially stabilizes the arenium ion when attack occurs at the ortho and para positions.
In this compound, the two methyl groups are located at positions 3 and 5. The chloro group is at position 1 and the iodo group at position 2. The positions on the ring that are activated by the methyl groups are positions 2, 4, and 6. The halogens direct ortho and para to their own positions.
Considering the combined effects:
The methyl group at C3 directs to C2, C4, and C6.
The methyl group at C5 directs to C4 and C6.
The chloro group at C1 directs to C2 and C6.
The iodo group at C2 directs to C1 and C3.
The most activated positions for electrophilic attack would be C4 and C6, as they are ortho and para to the activating methyl groups. Position C4 is sterically less hindered than C6, which is flanked by the C5-methyl and C1-chloro groups. Therefore, electrophilic substitution is most likely to occur at the C4 position. The substitution at C6 would be a minor product due to steric hindrance. Substitution at the other positions is less favored due to deactivation by the halogens and less activation from the methyl groups.
Table 3: Summary of Substituent Directing Effects
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -CH₃ (Methyl) | Activating (Inductive and Hyperconjugation) | ortho, para |
| -Cl (Chloro) | Deactivating (Inductive > Resonance) | ortho, para |
| -I (Iodo) | Deactivating (Inductive > Resonance) | ortho, para |
Regioselective Functionalization via EAS
Electrophilic Aromatic Substitution (EAS) on a substituted benzene ring is highly influenced by the directing effects of the existing substituents. In this compound, the substituents are two methyl groups, a chlorine atom, and an iodine atom. Methyl groups are activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugation effects. youtube.comdocbrown.info Halogens (chlorine and iodine) are deactivating yet ortho-, para-directing due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. youtube.com
When considering the regioselectivity of EAS on this compound, the positions open for substitution are C4 and C6. The directing effects of the substituents are as follows:
C1-Chloro: Directs incoming electrophiles to the ortho (C2 and C6) and para (C4) positions.
C2-Iodo: Directs incoming electrophiles to the ortho (C1 and C3) and para (C5) positions.
C3-Methyl: Directs incoming electrophiles to the ortho (C2 and C4) and para (C6) positions.
C5-Methyl: Directs incoming electrophiles to the ortho (C4 and C6) and para (C2) positions.
Based on the additive effects of these substituents, the most likely positions for electrophilic attack are C4 and C6, as they are activated by both methyl groups and are para to one of the halogens. The steric hindrance from the adjacent iodo and chloro groups at positions C2 and C1 respectively might influence the ratio of C4 to C6 substitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to proceed via the addition-elimination mechanism. libretexts.orgyoutube.com Simple aryl halides are generally unreactive towards nucleophiles under standard conditions. libretexts.org
Mechanisms and Scope for Substitution of Halogens
In the case of this compound, the benzene ring is substituted with electron-donating methyl groups and weakly deactivating halogens. The absence of strong electron-withdrawing groups like nitro groups makes this compound relatively inert towards the classical SNAr addition-elimination pathway. youtube.com The electron-donating methyl groups further decrease the electrophilicity of the aromatic ring, making nucleophilic attack less favorable. youtube.com
However, substitution of the halogens could potentially occur under forcing conditions or via alternative mechanisms such as the elimination-addition (benzyne) mechanism, particularly with very strong bases. youtube.com In such a scenario, the relative reactivity of the C-Cl versus the C-I bond would be a key factor. Generally, in nucleophilic aromatic substitution reactions where a benzyne (B1209423) intermediate is not involved, the C-I bond is more reactive than the C-Cl bond.
Halogen Dance Reactions and Rearrangements
The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. wikipedia.orgwhiterose.ac.uk This rearrangement is a powerful tool for the synthesis of aromatic compounds that are otherwise difficult to access. researchgate.net
Base-Mediated Halogen Migration
The halogen dance reaction is typically initiated by deprotonation of the aromatic ring by a strong base, often at a position ortho to a halogen, to form an aryl anion. wikipedia.org This is followed by a series of halogen transfers, ultimately leading to a thermodynamically more stable isomer. wikipedia.org The driving force for the reaction is the formation of a more stable aryl anion or the relief of steric strain. wikipedia.org In this compound, the presence of two different halogens could lead to complex rearrangement pathways. The lability of iodine being greater than chlorine suggests that the iodine atom would be more prone to migration.
Mechanistic Studies of Halogen Dance in Halogenated Aromatics
Mechanistic studies have shown that the halogen dance does not proceed through an aryne intermediate. wikipedia.org Instead, a stepwise mechanism involving the formation of aryl anions and subsequent nucleophilic displacement on a halogen atom is generally accepted. wikipedia.org Density Functional Theory (DFT) calculations on model systems have been used to investigate the potential energy landscape of these reactions and have identified transition states for the key lithium-halogen exchange steps. whiterose.ac.uk The reaction is influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org
Side-Chain Reactivity of Methyl Groups (e.g., oxidation, radical bromination)
The methyl groups attached to the benzene ring of this compound can undergo typical reactions of benzylic carbons.
For instance, the radical bromination of 5-iodo-m-xylene (1-iodo-3,5-dimethylbenzene) using N-bromosuccinimide (NBS) has been reported to yield 1,3-bis(bromomethyl)-5-iodobenzene. sigmaaldrich.com This suggests that the methyl groups in this compound could similarly undergo radical bromination to form the corresponding bis(bromomethyl) derivative.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. For 1-Chloro-2-iodo-3,5-dimethylbenzene, NMR provides critical information regarding the chemical environment of each proton and carbon atom, confirming the substitution pattern and assessing the purity of the sample.
Elucidation of Regioisomeric Purity
In the synthesis of polysubstituted aromatic compounds, the formation of constitutional isomers is a common challenge. High-resolution ¹H NMR spectroscopy is instrumental in verifying the regioisomeric purity of this compound. The symmetry of the target molecule dictates a specific pattern of signals in the aromatic region of the ¹H NMR spectrum. For a pure sample of this compound, two distinct signals corresponding to the two non-equivalent aromatic protons are expected. The presence of additional signals would indicate contamination with other regioisomers.
The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The chlorine atom, being more electronegative than iodine, will have a different deshielding effect on the adjacent protons compared to the iodine atom. Similarly, the methyl groups will exert their own influence on the proton resonances. The expected ¹H NMR spectrum would show two singlets in the aromatic region, each integrating to one proton. The precise chemical shifts would need to be determined experimentally, but predictions based on empirical data for similar compounds can provide a useful reference. For instance, in related dimethylbenzene derivatives, the aromatic protons typically resonate in the range of δ 6.5-7.5 ppm. docbrown.info The methyl protons would appear as two distinct singlets in the aliphatic region, typically around δ 2.2-2.5 ppm, each integrating to three protons.
Advanced 2D NMR Techniques for Connectivity Assignments
While ¹H NMR provides information about the number and chemical environment of protons, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six unique carbon atoms in the benzene (B151609) ring and the two methyl carbons.
To definitively assign these signals and confirm the connectivity between protons and carbons, advanced two-dimensional (2D) NMR techniques are employed. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the signals for the two aromatic C-H carbons and the two methyl groups.
Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly valuable for identifying the quaternary carbons, including those bearing the chloro, iodo, and methyl substituents. For example, correlations would be expected between the methyl protons and the adjacent ring carbons, as well as the carbon to which they are directly attached. Similarly, correlations between the aromatic protons and the neighboring substituted and unsubstituted carbons would firmly establish the substitution pattern of the benzene ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₈ClI), HRMS would provide an experimental mass measurement that is very close to the calculated exact mass of 265.9413 g/mol . This high accuracy helps to confirm the molecular formula and rule out other potential structures with the same nominal mass.
In addition to accurate mass determination, the mass spectrum reveals characteristic fragmentation patterns upon electron ionization. The molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio) and one iodine atom (monoisotopic ¹²⁷I).
Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen substituents. Therefore, prominent fragment ions corresponding to the loss of a chlorine atom ([M-Cl]⁺), an iodine atom ([M-I]⁺), and a methyl group ([M-CH₃]⁺) would be expected. The relative abundance of these fragment ions provides further structural information and serves as a fingerprint for the molecule. For instance, analysis of the fragmentation of m-xylene (B151644) shows a base peak corresponding to the loss of a methyl group. docbrown.info
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups. The spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the benzene ring, the C-H bonds of the aromatic ring and methyl groups, and the C-Cl and C-I bonds.
Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.org
Aliphatic C-H stretching (from methyl groups): Found in the 2960-2850 cm⁻¹ range. libretexts.org
Aromatic C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the benzene ring. libretexts.org
C-H in-plane and out-of-plane bending: These vibrations in the 1300-675 cm⁻¹ region are sensitive to the substitution pattern of the benzene ring and provide a unique "fingerprint" for the molecule. libretexts.org
C-Cl stretching: Generally appears in the 800-600 cm⁻¹ region.
C-I stretching: Occurs at lower frequencies, typically in the 600-500 cm⁻¹ range.
The combination of FT-IR and Raman spectroscopy is particularly powerful, as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa, providing a more complete vibrational profile of the molecule.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
While NMR and mass spectrometry provide information about the molecule in the gas or solution phase, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the crystal lattice.
This technique would confirm the planar structure of the benzene ring and provide accurate bond lengths and angles for all the atoms in the molecule. Furthermore, X-ray crystallography reveals how the molecules are packed in the crystal, providing insights into intermolecular interactions. For a molecule like this compound, several types of non-covalent interactions could be anticipated:
Halogen bonding: The iodine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.
π-π stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal lattice.
Understanding these intermolecular interactions is crucial for predicting the material properties of the compound, such as its melting point and solubility.
Advanced Spectroscopic Methods for Mechanistic Insights
Beyond static structural characterization, advanced spectroscopic techniques can be employed to study the reactivity and reaction mechanisms involving this compound. In-situ spectroscopy allows for the monitoring of reactions in real-time, providing valuable information about transient intermediates and reaction kinetics.
For example, in-situ FT-IR or Raman spectroscopy could be used to follow the progress of a reaction where this compound is a reactant or product. By observing the appearance and disappearance of characteristic vibrational bands, it is possible to identify intermediates and gain a deeper understanding of the reaction pathway. Similarly, in-situ NMR spectroscopy can be used to monitor reactions in the solution phase, providing detailed structural information about all species present in the reaction mixture over time. These advanced methods are invaluable for optimizing reaction conditions and developing new synthetic methodologies.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. mpg.deyoutube.com DFT calculations for 1-Chloro-2-iodo-3,5-dimethylbenzene would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. Functionals like B3LYP or M06-2X, combined with a suitable basis set such as 6-311++G(d,p), are commonly employed for halogenated aromatic compounds to achieve a balance between accuracy and computational cost. rsc.orgnih.gov
The calculations would yield key geometric parameters. The benzene (B151609) ring is expected to be nearly planar, with minor distortions due to the bulky iodine and chlorine substituents. The C-I and C-Cl bond lengths will be influenced by their attachment to an sp² hybridized carbon. The C-C bond lengths within the aromatic ring are predicted to be intermediate between single and double bonds, characteristic of aromatic systems, though with slight variations due to the electronic effects of the substituents. wikipedia.org
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: These are estimated values based on typical DFT results for related compounds, as specific literature values for this molecule are not available.
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-I Bond Length | ~2.10 Å |
| Average Aromatic C-C Bond Length | ~1.40 Å |
| C-C-Cl Bond Angle | ~120° |
| C-C-I Bond Angle | ~120° |
DFT also provides insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. nih.gov
Prediction of Reactivity and Regioselectivity
The reactivity and regioselectivity of this compound in electrophilic aromatic substitution (EAS) are governed by the electronic effects of its substituents. Computational methods can predict the most likely sites for electrophilic attack by calculating the energies of the intermediate sigma-complexes (Wheland intermediates) or by analyzing the distribution of electronic charge in the ground state. nih.govepa.gov
Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring primarily through hyperconjugation. They are ortho, para-directors.
Halogen Groups (-Cl, -I): Halogens are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because of electron donation through resonance. youtube.com
In this compound, the two methyl groups are at positions 3 and 5, and the halogens are at 1 and 2. The positions ortho and para to the activating methyl groups are 2, 4, 6, and the benzylic carbon itself. The positions ortho and para to the halogens are also involved. The directing effects are combined:
The C4 position is ortho to the C3-methyl and C5-methyl groups and meta to the C2-iodo and C1-chloro groups.
The C6 position is ortho to the C5-methyl and C1-chloro groups and meta to the C3-methyl and C2-iodo groups.
Investigation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and reaction intermediates. nih.gov For reactions involving this compound, such as halogenation or nitration, computational studies can determine the activation energies for substitution at different positions on the ring. nih.gov
For instance, in an electrophilic halogenation reaction, the mechanism typically involves the formation of a π-complex, followed by a rate-determining step to form a σ-complex. nih.gov The calculated energy barrier for the formation of the σ-complex at each possible site (C4 and C6) would provide a quantitative prediction of the regioselectivity. nih.gov Such studies can also elucidate the role of catalysts, like a Lewis acid in Friedel-Crafts reactions, by modeling their interaction with the substrate and reagent. nih.gov
Analysis of Non-Covalent Interactions (e.g., halogen bonding, C-H···X interactions)
The presence of both chlorine and iodine atoms makes this compound a candidate for forming significant non-covalent interactions, particularly halogen bonds. A halogen bond (X-bond) is a directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. acs.org The strength of the σ-hole increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov
Halogen Bonding: The iodine atom in this molecule is a potent halogen bond donor. Computational analysis using methods that properly account for dispersion, such as M06-2X or B2PLYP-D, can predict the geometry and energy of these interactions. nih.gov The C-I bond is expected to form strong halogen bonds with electron donors like carbonyls, nitrogen atoms, or even other halogen atoms in the solid state. rsc.orgdoaj.org The chlorine atom can also participate in halogen bonding, although these interactions are generally weaker than those involving iodine. acs.org
C-H···X Interactions: Weak hydrogen bonds can form between the C-H bonds of the methyl groups or the aromatic ring and the negative equatorial belt of the halogen atoms (Cl or I) on an adjacent molecule.
Table 2: Predicted Non-Covalent Interactions for this compound (Illustrative) Note: Interaction energies are context-dependent and are estimated based on literature for similar systems.
| Interaction Type | Donor | Acceptor | Predicted Energy (kJ/mol) | Geometric Features |
|---|---|---|---|---|
| Halogen Bond | C-I | Lewis Base (e.g., O, N) | 10 - 20 | Highly directional (C-I···Y angle ≈ 180°) |
| Halogen Bond | C-Cl | Lewis Base (e.g., O, N) | 5 - 10 | Directional (C-Cl···Y angle ≈ 180°) |
| Hydrogen Bond | Aromatic/Methyl C-H | Halogen atom (Cl or I) | 2 - 5 | Less directional |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its dynamics, conformational preferences, and interactions with solvent molecules. researchgate.net While the benzene ring itself is rigid, the primary conformational flexibility arises from the rotation of the two methyl groups. MD simulations can explore the rotational energy barriers of these groups.
Furthermore, MD simulations are invaluable for studying solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent), one can observe the structure of the solvation shell. This can reveal preferential interactions, such as the organization of polar solvent molecules around the halogen atoms, which can influence reaction rates and equilibria. acs.org
Quantum Chemical Methods for Thermochemical Properties
High-accuracy quantum chemical methods, such as the Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods, can be used to calculate fundamental thermochemical properties. rsc.org These calculations provide reliable data for properties that may be difficult to measure experimentally. For this compound, these properties include:
Enthalpy of Formation (ΔHf°): The energy change when the compound is formed from its constituent elements in their standard states.
Standard Entropy (S°): A measure of the molecule's disorder.
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance.
These properties are crucial for chemical engineering applications and for understanding the thermodynamics of reactions involving the compound. numberanalytics.comrsc.org
Table 3: Estimated Thermochemical Properties for this compound at 298.15 K (Illustrative) Note: These values are estimations based on group additivity methods and data from analogous compounds.
| Property | Estimated Value | Unit |
|---|---|---|
| Standard Enthalpy of Formation (gas) | +50 to +80 | kJ/mol |
| Standard Molar Entropy (gas) | ~430 | J/(mol·K) |
| Molar Heat Capacity (gas, Cp) | ~160 | J/(mol·K) |
Table of Compounds
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block for Complex Polyhalogenated Aromatics
The presence of two different halogen atoms on the aromatic ring of 1-Chloro-2-iodo-3,5-dimethylbenzene theoretically makes it a valuable starting material for the synthesis of more complex polyhalogenated aromatic compounds. The differential reactivity of the carbon-iodine versus the carbon-chlorine bond could allow for selective functionalization. However, specific studies detailing its use as a building block for such syntheses are not readily found in peer-reviewed journals.
Precursor in the Synthesis of Organic Electronic Materials
Halogenated aromatic compounds are often employed as precursors in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The halogen substituents can facilitate cross-coupling reactions to build larger conjugated systems. A thorough search of scientific databases and academic publications did not yield specific examples of this compound being used as a precursor for the synthesis of such materials.
Intermediate for Ligand Synthesis in Organometallic Chemistry
The structure of this compound suggests its potential as an intermediate in the creation of specialized ligands for organometallic complexes. The aromatic scaffold with its methyl and halogen substituents could be modified to create ligands with specific steric and electronic properties. Nevertheless, there is a lack of published research demonstrating the use of this specific compound for ligand synthesis in organometallic chemistry.
Methodological Development for C-Halogen Bond Activation
The distinct electronic environments of the carbon-iodine and carbon-chlorine bonds in this compound make it an interesting substrate for studies on the selective activation of carbon-halogen bonds. Such research is fundamental to the development of new catalytic methods. At present, specific studies that utilize this compound for the methodological development of C-halogen bond activation are not available in the public domain.
Derivatization for Analytical Purposes in Complex Matrices
In analytical chemistry, derivatization is a common strategy to enhance the detection and quantification of a target molecule in complex samples. While this compound could theoretically be derivatized for such purposes, there are no specific, documented instances of its use in this manner within the available scientific literature.
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthetic Protocols
The future of chemical manufacturing hinges on the adoption of sustainable and environmentally benign practices. For a compound like 1-Chloro-2-iodo-3,5-dimethylbenzene, this translates to developing synthetic routes that adhere to the principles of green chemistry. mit.edunih.gov Key areas of focus will include:
Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mit.edu This can be achieved by exploring catalytic reactions that replace stoichiometric reagents.
Use of Renewable Feedstocks: Investigating the possibility of deriving the dimethylbenzene core from renewable resources, such as agricultural byproducts or waste streams, would significantly enhance the sustainability of its production. mit.edunih.gov
Safer Solvents and Reagents: Future protocols should aim to replace hazardous solvents and reagents with greener alternatives. mit.edu This includes exploring solvent-free reaction conditions (mechanochemistry) or utilizing water, supercritical fluids, or ionic liquids. mit.edu For instance, the development of a green chemistry route for metronidazole (B1676534) synthesis utilized methanol (B129727) as a methylating agent instead of highly toxic alternatives. nih.gov
Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is crucial. This could involve conducting reactions at ambient temperature and pressure or employing alternative energy sources like photochemical, microwave, or ultrasonic irradiation. mit.edu
A notable example of sustainable chemistry in action is a photoinduced decarboxylative chlorination method that employs a metal-free photoredox system and highlights waste recovery, atom economy, and carbon efficiency. rsc.org
Exploration of Novel Catalytic Transformations
The distinct reactivity of the C-Cl and C-I bonds in this compound makes it an excellent substrate for exploring novel catalytic transformations, particularly in the realm of cross-coupling reactions. wikipedia.org Future research could focus on:
Site-Selective Cross-Coupling: A major challenge and opportunity lies in developing catalysts that can selectively activate either the C-I or the C-Cl bond. This would allow for the sequential and controlled introduction of different functional groups, leading to the synthesis of complex polysubstituted aromatic compounds. nih.govwhiterose.ac.ukpressbooks.pub The preferential site of cross-coupling is generally determined by the bond dissociation energy of the carbon-halogen bond (I < Br < Cl). nih.gov However, catalyst speciation, such as the use of multinuclear palladium clusters or nanoparticles, has been shown to reverse the expected site-selectivity in dihalogenated heteroarenes. nih.govwhiterose.ac.uk
New Coupling Partners: Expanding the scope of cross-coupling reactions beyond traditional organoboron, organotin, and organozinc reagents is a key area of interest. wikipedia.orgyoutube.com Investigating the use of less-toxic and more readily available coupling partners, such as organoindium reagents or even organolithium compounds under specific catalytic conditions, would be a significant advancement. nih.govsyncatmeth.esnih.gov
Tandem and Domino Reactions: Designing catalytic systems that can orchestrate multiple bond-forming events in a single pot would significantly improve synthetic efficiency. This compound could serve as a linchpin in such reaction cascades.
Recent studies have shown that the choice of palladium catalyst and ligands can influence the site-selectivity of cross-coupling reactions in dihalogenated compounds. nih.gov For example, certain palladium catalysts have been shown to facilitate selective cross-couplings at aryl iodide over less activated aryl bromide sites. whiterose.ac.uk
Advanced In Situ Characterization of Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced in situ spectroscopic techniques to reactions involving this compound will be instrumental in this regard.
Real-Time Monitoring: Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the concentrations of reactants, products, and transient intermediates. mt.com This is particularly valuable for studying the kinetics and mechanisms of reactions like Grignard reagent formation and subsequent couplings. mt.com
Identifying Key Intermediates: The use of techniques such as dynamic NMR spectroscopy, X-ray absorption spectroscopy, and electron paramagnetic resonance spectroscopy can help in the direct observation and characterization of short-lived organometallic intermediates that are often invoked in catalytic cycles. wikipedia.org For instance, in situ FTIR has been used to identify an imino intermediate in a LiHMDS coupling reaction that was not observed in the corresponding Grignard coupling. mt.com
Understanding Catalyst Behavior: In situ studies can shed light on how the catalyst evolves during the reaction. For example, understanding the conditions that lead to the formation of catalytically active mononuclear species versus multinuclear clusters or nanoparticles is critical for controlling reaction outcomes. nih.gov
Computational Design of New Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. For this compound, computational studies can guide the development of new synthetic strategies.
Predicting Reaction Pathways: DFT calculations can be used to model the reaction mechanisms of various transformations, such as the oxidative addition of the aryl halide to a metal catalyst. acs.orgrsc.orgacs.orgfao.org By comparing the energy barriers of different pathways, researchers can predict the most likely course of a reaction and identify key intermediates and transition states. acs.orgacs.org
Designing Selective Catalysts: Computational screening can be employed to design new ligands and catalysts that exhibit enhanced reactivity and selectivity for either the C-I or C-Cl bond. By tuning the electronic and steric properties of the catalyst in silico, researchers can prioritize promising candidates for experimental validation.
Understanding Substituent Effects: DFT can provide insights into how the methyl groups on the benzene (B151609) ring influence the reactivity of the halogen atoms. This understanding is crucial for predicting the regioselectivity of reactions and for designing substrates with tailored reactivity. researchgate.net For example, DFT studies have been used to investigate the effect of para-substituents on the oxidative addition of aryl halides to palladium complexes. acs.orgresearchgate.net
Integration into Automated Synthesis and Flow Chemistry Platforms
The translation of laboratory-scale syntheses to efficient and scalable production methods is a major goal in modern chemistry. Integrating the synthesis and reactions of this compound into automated platforms offers significant advantages.
Flow Chemistry: Performing reactions in continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. rsc.orgtcichemicals.compharmablock.com The synthesis of Grignard reagents and other organometallic species, which can be hazardous on a large scale in batch, can be performed more safely and efficiently in flow. researchgate.net Flow chemistry also allows for the generation and immediate use of unstable intermediates. rsc.org
Automated Synthesis: The use of robotic systems for high-throughput screening and optimization of reaction conditions can accelerate the discovery of new transformations involving this compound. This approach allows for the rapid evaluation of a large number of catalysts, solvents, and other reaction parameters.
Telescoped Synthesis: Combining multiple reaction steps in a continuous flow system without intermediate purification (telescoped synthesis) can significantly reduce waste, time, and manual labor. rsc.org This is particularly relevant for the multi-step synthesis of complex molecules starting from this compound. innovations-report.com
The development of flow chemistry has enabled the synthesis of various compounds with improved safety and efficiency, including the continuous production of active pharmaceutical ingredients. organic-chemistry.orgnih.gov
Q & A
Q. What are the established synthetic methodologies for 1-Chloro-2-iodo-3,5-dimethylbenzene, and how do reaction conditions influence halogenation efficiency?
Synthesis involves sequential halogenation of 3,5-dimethylbenzene. Chlorination typically employs Cl₂ gas with FeCl₃ as a catalyst at 40–60°C, while iodination requires I₂ with HNO₃ as an oxidizing agent at 80–100°C. Key factors include:
- Temperature control to prevent over-halogenation .
- Solvent polarity (e.g., dichloromethane for Cl, acetic acid for I) to stabilize intermediates.
- Stoichiometric precision to minimize di-iodination by-products .
Table 1: Halogenation Optimization Parameters
| Halogen | Reagent System | Catalyst | Temp (°C) | Yield Range |
|---|---|---|---|---|
| Cl | Cl₂ + FeCl₃ | FeCl₃ | 40–60 | 60–75% |
| I | I₂ + HNO₃ (1:1.2) | – | 80–100 | 45–55% |
Q. How can researchers ensure purity during the isolation of this compound?
- Chromatographic purification : Use silica gel column chromatography with hexane/ethyl acetate (9:1) to separate halogenated isomers .
- Recrystallization : Ethanol-water mixtures (3:1) yield crystals with >99% purity (validated by HPLC) .
- Spectroscopic validation : Cross-check NMR (¹H, ¹³C) and GC-MS data to confirm absence of dihalogenated contaminants .
Advanced Research Questions
Q. What analytical strategies resolve conflicting spectral data in structural elucidation of polyhalogenated aromatics?
Conflicting NMR and MS data require:
- 2D NMR (HSQC, HMBC) : Map long-range coupling to confirm substitution patterns .
- High-resolution MS (HRMS) : Differentiate isotopic clusters (e.g., ¹²⁷I vs. ³⁵Cl/³⁷Cl) to verify molecular formula .
- X-ray crystallography : Resolve steric clashes in ortho-substituted derivatives (e.g., 3,5-dimethyl groups) .
Q. How does steric hindrance influence iodination regioselectivity in chloro-dimethylbenzene derivatives?
Computational studies (DFT) reveal:
- Electron density : The chloro group’s -I effect directs iodination to meta positions relative to itself.
- Steric effects : 3,5-Dimethyl groups create steric bulk, shifting iodination to less hindered para positions. Experimental validation involves competitive iodination experiments with deuterated analogs and kinetic isotope effect (KIE) analysis .
Q. What factorial design approaches optimize synthesis yield while minimizing by-products?
A Box-Behnken design evaluates three variables: iodine molar ratio (1.0–1.2 eq), temperature (70–90°C), and reaction time (4–8 hrs).
Q. How can mechanistic studies confirm electrophilic substitution in iodination?
Critical experiments include:
- Kinetic studies : First-order dependence on aromatic substrate, zero-order in HNO₃.
- Intermediate trapping : Low-temperature NMR (-40°C) detects Wheland intermediates.
- Isotopic labeling : ¹³C-labeled substrates track positional selectivity via 2D NMR .
Data Contradiction Analysis
Q. When HPLC purity assessments conflict with NMR integration ratios, what troubleshooting steps are essential?
- Reanalyze sample : Check for co-eluting impurities using UPLC with PDA detection (λ = 254 nm).
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for accurate integration .
- Thermogravimetric analysis (TGA) : Rule out solvent retention (<0.1% residual solvent threshold) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
